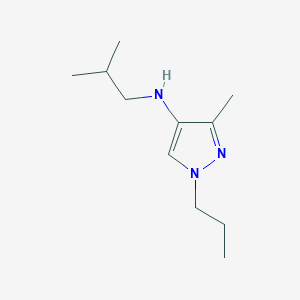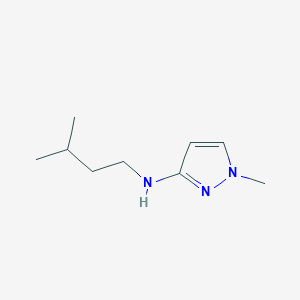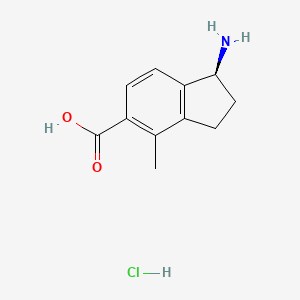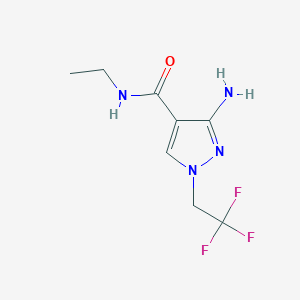![molecular formula C17H15NO2 B11734057 3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)
3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimetilamino)-1-{nafto[2,1-b]furano-2-il}prop-2-en-1-ona es un compuesto orgánico que pertenece a la clase de las enonas. Se caracteriza por la presencia de un grupo dimetilamino, una unidad de naftofurano y un enlace propenona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Dimetilamino)-1-{nafto[2,1-b]furano-2-il}prop-2-en-1-ona generalmente implica la condensación de un derivado de naftofurano con un aldehído o cetona sustituido con dimetilamino. Un método común es la condensación de Claisen-Schmidt, que implica la reacción de 2-acetilfurano con dimetilaminobenzaldehído en presencia de una base como hidróxido de sodio o hidróxido de potasio. La reacción generalmente se lleva a cabo en un disolvente de etanol o metanol a temperatura ambiente o a temperaturas ligeramente elevadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización o la cromatografía en columna para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(Dimetilamino)-1-{nafto[2,1-b]furano-2-il}prop-2-en-1-ona puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los derivados correspondientes del ácido naftofurano-2-carboxílico.
Reducción: Las reacciones de reducción pueden convertir la unidad de enona en un alcohol o un alcano.
Sustitución: El grupo dimetilamino puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados del ácido naftofurano-2-carboxílico.
Reducción: Alcoholes o alcanos correspondientes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(Dimetilamino)-1-{nafto[2,1-b]furano-2-il}prop-2-en-1-ona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(Dimetilamino)-1-{nafto[2,1-b]furano-2-il}prop-2-en-1-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede interactuar con enzimas y receptores, lo que lleva a la modulación de los procesos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en el crecimiento microbiano, exhibiendo así actividad antimicrobiana. Las dianas moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
3-(Dimetilamino)-1-(2-furil)prop-2-en-1-ona: Estructura similar, pero con un anillo de furano en lugar de una unidad de naftofurano.
3-(Dimetilamino)-1-(naftaleno-2-il)prop-2-en-1-ona: Estructura similar, pero con un anillo de naftaleno en lugar de una unidad de naftofurano.
Singularidad
3-(Dimetilamino)-1-{nafto[2,1-b]furano-2-il}prop-2-en-1-ona es único debido a la presencia de la unidad de naftofurano, que imparte propiedades químicas y biológicas distintas. Esta característica estructural puede influir en la reactividad, la estabilidad y la interacción del compuesto con las dianas biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
1-benzo[e][1]benzofuran-2-yl-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)10-9-15(19)17-11-14-13-6-4-3-5-12(13)7-8-16(14)20-17/h3-11H,1-2H3 |
Clave InChI |
CZUAQGFARJIBET-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733983.png)
![(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733984.png)
![1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)

![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)




![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)


![4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)
